molecular formula C21H18N2O5 B4503868 7,8-dimethyl-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxo-4H-chromene-2-carboxamide

7,8-dimethyl-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B4503868
M. Wt: 378.4 g/mol
InChI Key: QTNOQXXPXKDFOM-UHFFFAOYSA-N
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Description

7,8-dimethyl-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C21H18N2O5 and its molecular weight is 378.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.12157168 g/mol and the complexity rating of the compound is 705. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The compound 7,8-dimethyl-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxo-4H-chromene-2-carboxamide, due to its complex structure, is a subject of interest in the synthesis and characterization of novel organic compounds. Research efforts in this area focus on developing new synthetic routes and methodologies to access such compounds efficiently and exploring their chemical properties. For example, the synthesis and characterization of similar compounds like 5,6-Dimethoxy-N-[(R)-4-methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-7b-carboxamide demonstrate the interest in understanding the structural and electronic features of such molecules through techniques like NMR, MS, and X-ray crystallography (Chen et al., 2012).

Biological Activities

Compounds with similar structures have been explored for their potential biological activities, such as anti-inflammatory, analgesic, and anti-tumor properties. For instance, the study on the synthesis of novel compounds derived from visnaginone and khellinone highlighted their COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting the potential therapeutic applications of such molecules (Abu‐Hashem et al., 2020). Another study focused on the synthesis of triazines and triazepines starting from 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno-[2,3-d]pyrimidine, which displayed significant anti-tumor activity against human breast and liver carcinoma cell lines (Badrey & Gomha, 2012).

Photochromic Properties

The investigation of photochromic properties in organic compounds is another research avenue where such complex molecules are of interest. For example, the study on the synthesis and photochromic properties of novel highly functionalized spiropyrans of the 1,3-benzoxazin-4-one series demonstrates the potential of these compounds in applications such as optical data storage and photo-switching devices (Ozhogin et al., 2018).

Chemical Reactivity and Transformations

Understanding the chemical reactivity and transformation pathways of complex molecules like this compound is crucial for synthetic chemistry. Studies such as the one on the chemical reactivity of 4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-6-carboxaldehyde towards various nucleophilic reagents illustrate the diverse reactivity patterns and potential synthetic applications of similar compounds (El-Gohary et al., 2017).

Properties

IUPAC Name

7,8-dimethyl-N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-4-oxochromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c1-10-4-6-14-16(24)9-18(28-19(14)11(10)2)21(26)22-13-5-7-17-15(8-13)23-20(25)12(3)27-17/h4-9,12H,1-3H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNOQXXPXKDFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=O)C4=C(O3)C(=C(C=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8-dimethyl-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxo-4H-chromene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
7,8-dimethyl-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxo-4H-chromene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
7,8-dimethyl-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxo-4H-chromene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
7,8-dimethyl-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxo-4H-chromene-2-carboxamide
Reactant of Route 5
Reactant of Route 5
7,8-dimethyl-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxo-4H-chromene-2-carboxamide
Reactant of Route 6
7,8-dimethyl-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxo-4H-chromene-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.